Home > Products > Screening Compounds P21154 > n6-[2-(4-Aminophenyl)ethyl]adenosine
n6-[2-(4-Aminophenyl)ethyl]adenosine - 89705-21-5

n6-[2-(4-Aminophenyl)ethyl]adenosine

Catalog Number: EVT-385258
CAS Number: 89705-21-5
Molecular Formula: C18H22N6O4
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) is a synthetic nucleoside classified as a selective agonist of the adenosine A3 receptor. [, , , ] It has been extensively used in scientific research to investigate the role of the A3 receptor in various physiological and pathological processes. [, , , ] APNEA's selectivity for the A3 receptor makes it a valuable tool for dissecting the specific contributions of this receptor subtype in complex biological systems.

N6-Cyclopentyladenosine (CPA)

    Compound Description: N6-Cyclopentyladenosine (CPA) is a selective agonist of the adenosine A1 receptor . It is widely used in scientific research to investigate the physiological and pharmacological effects of activating the A1 receptor subtype. CPA exhibits high affinity for the A1 receptor and has been shown to induce various responses, including hypotension, bradycardia, and inhibition of neurotransmitter release.

    Relevance: N6-Cyclopentyladenosine, like N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), is an adenosine analog and exhibits agonist activity at adenosine receptors . While both compounds can activate adenosine receptors, they differ in their selectivity for adenosine receptor subtypes. CPA demonstrates selectivity for the A1 receptor, whereas APNEA displays a higher affinity for the A3 receptor [^1^, ^2^].

5'-N-Ethylcarboxamidoadenosine (NECA)

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    8-(4-carboxyethenylphenyl)-1,3-dipropylxanthine (BW A1433)

      R-N6-Phenylisopropyladenosine (R-PIA)

        Compound Description: R-N6-Phenylisopropyladenosine (R-PIA) is an adenosine receptor agonist with a higher affinity for the A1 receptor subtype compared to the A3 receptor subtype . It is often used in research to study the effects of activating A1 receptors.

        Relevance: Similar to N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), R-PIA is an adenosine analog and exhibits agonist activity at adenosine receptors . The key difference lies in their receptor subtype selectivity. APNEA displays higher affinity for A3 receptors, while R-PIA preferentially activates A1 receptors. This distinction in selectivity profiles makes them valuable tools for dissecting the specific roles of A1 and A3 receptors in various physiological and pathological processes.

      2-p-(2-Carbonylethyl)-phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680)

        Compound Description: 2-p-(2-Carbonylethyl)-phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680) is a selective agonist of the adenosine A2a receptor subtype . It is widely used in research to investigate the physiological and pharmacological effects of activating A2a receptors.

        Relevance: Unlike N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), which is selective for the A3 receptor, CGS-21680 targets the A2a receptor subtype . This difference in selectivity profiles highlights the existence of multiple adenosine receptor subtypes, each with distinct pharmacological properties and physiological roles.

      Adenosine

        2-Phenylaminoadenosine (CV1808)

          Compound Description: 2-Phenylaminoadenosine (CV1808) is an adenosine receptor agonist that exhibits selectivity for the A2a receptor subtype .

        N6-Cyclohexyladenosine (CHA)

          Compound Description: N6-Cyclohexyladenosine (CHA) is an adenosine receptor agonist that demonstrates selectivity for the A1 receptor subtype . It is commonly used in research to study the effects of activating A1 receptors.

          Relevance: Similar to N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), CHA is an adenosine analog, but it primarily activates the A1 receptor, unlike APNEA's preference for the A3 receptor .

        Adenosine-5′-O-(3-thiotriphosphate) (ATPγS)

          Compound Description: Adenosine-5′-O-(3-thiotriphosphate) (ATPγS) is a stable analog of adenosine triphosphate (ATP) commonly used in research to investigate the functions of ATP-dependent processes . It can activate both adenosine receptors and P2 purinergic receptors.

          Relevance: Like N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), ATPγS influences cellular signaling by interacting with specific receptors . While APNEA targets adenosine receptors, ATPγS activates both adenosine receptors and P2 purinergic receptors, highlighting the intricate crosstalk between different signaling pathways.

        Adenosine-5′-O-(2-thiodiphosphate) (ADPβS)

          Compound Description: Adenosine-5′-O-(2-thiodiphosphate) (ADPβS) is another stable analog of adenosine diphosphate (ADP) used in research to study ADP-dependent processes . Similar to ATPγS, it can activate both adenosine receptors and P2 purinergic receptors.

          Relevance: Similar to N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA), ADPβS modulates cellular signaling by interacting with specific receptors . While APNEA targets adenosine receptors, ADPβS can activate both adenosine receptors and P2 purinergic receptors. The ability of ADPβS to engage multiple receptor families underscores the complexity of cellular signaling and the need for specific pharmacological tools to dissect these pathways.

        Overview

        Apnea refers to a temporary cessation of breathing, particularly during sleep. The most common type is obstructive sleep apnea, characterized by repeated episodes of airway obstruction that can lead to significant health consequences, including cardiovascular issues and impaired cognitive function. Understanding apnea involves examining its classification, pathophysiology, and implications for health.

        Sources

        1. Aoki et al. (2017). "Prospective Analyses of Volatile Organic Compounds in Obstructive Sleep Apnea Patients." Toxicological Sciences.
        2. Wikipedia entries on sleep apnea and obstructive sleep apnea.
        3. StatPearls (NCBI Bookshelf) on obstructive sleep apnea.
        4. Physiological Reviews on the pathophysiology of sleep apnea.
        Classification

        Apnea can be classified into several types:

        • Obstructive Sleep Apnea (OSA): The most prevalent form, caused by physical blockage of the upper airway.
        • Central Sleep Apnea: Characterized by a failure of the brain to send signals to the muscles that control breathing.
        • Mixed Apnea: A combination of obstructive and central sleep apnea.

        Key Characteristics

        • OSA accounts for approximately 84% of all sleep apnea cases.
        • Risk factors include obesity, male gender, age, and anatomical features such as large neck circumference or soft tissue around the airway .
        Molecular Structure Analysis

        While apnea itself does not have a molecular structure as it is a physiological condition rather than a chemical compound, the metabolic byproducts observed in patients can be analyzed. For example:

        • Isoprene: C5H8, a hydrocarbon produced during the metabolism of carbohydrates.
        • Acetone: C3H6O, a ketone body that can be elevated in states of increased fat metabolism.

        Relevant Data

        • Isoprene levels increase in correlation with the severity of OSA.
        • Acetone levels decrease following treatment with continuous positive airway pressure (CPAP) therapy .
        Chemical Reactions Analysis

        The reactions associated with apnea primarily involve metabolic processes rather than traditional chemical reactions. The body’s response to hypoxia (low oxygen levels due to interrupted breathing) triggers various biochemical pathways:

        • Increased anaerobic metabolism leads to higher production of lactate and other metabolites.
        • Hormonal responses include increased secretion of catecholamines and cortisol due to stress from repeated apneic events.
        Mechanism of Action

        The mechanism underlying obstructive sleep apnea involves several factors:

        1. Anatomical Factors: A narrow or collapsible airway can lead to obstruction during sleep.
        2. Neuromuscular Control: Reduced muscle tone during sleep can exacerbate airway collapse.
        3. Physiological Responses: The body attempts to compensate for reduced airflow through increased respiratory effort, which may lead to fragmented sleep and daytime fatigue .

        Data Insights

        • The apnea-hypopnea index (AHI) is used clinically to quantify the severity of OSA based on the frequency of apneas and hypopneas per hour of sleep .
        Physical and Chemical Properties Analysis

        While apnea itself does not have physical or chemical properties, its effects on health are profound:

        • Physical Properties: Individuals with OSA often experience disrupted sleep patterns, leading to excessive daytime sleepiness and impaired cognitive function.
        • Chemical Properties: Changes in blood gases (increased carbon dioxide and decreased oxygen) occur due to interrupted breathing patterns during apneic events.

        Relevant Analyses

        • Studies show that untreated OSA increases risks for cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders .
        Applications

        Understanding apnea has significant implications in various scientific fields:

        • Clinical Medicine: Improved diagnosis and management strategies for patients suffering from OSA can enhance quality of life and reduce associated health risks.
        • Research: Ongoing studies into the biochemical markers associated with OSA may lead to novel diagnostic tools or therapeutic targets.
        Historical Evolution of Sleep Apnea Conceptualization

        Early Clinical Observations and Syndromic Recognition

        The clinical recognition of obstructive sleep apnea (OSA) evolved over centuries, with foundational observations documented long before the syndrome was formally defined. In the mid-19th century, physicians described patients exhibiting "fruitless contractions of the inspiratory and expiratory muscles against glottic obstruction with accompanying cyanosis during sleep" – a vivid portrayal of obstructive apnea events [8]. Charles Dickens' literary depiction of the obese, somnolent "Fat Boy Joe" in The Pickwick Papers (1837) provided a cultural reference point for the condition. This led to the clinical label "Pickwickian syndrome," formally coined in 1889 during a case presentation of an obese patient with hypersomnolence and respiratory failure during sleep [1] [8]. Notably, 19th-century physicians accurately linked airway obstructions to nocturnal insomnia, disruptive snoring, and excessive daytime somnolence, though these observations were largely overlooked due to diagnostic skepticism and misclassification as narcolepsy or cardiac conditions [8].

        Silas Weir Mitchell's 1890 description of respiratory failure during sleep due to "failure of the chest and diaphragmatic movements" marked the first clear differentiation of sleep-specific breathing failure as a distinct clinical entity [8]. Despite these astute early observations, OSA remained a medical curiosity until the mid-20th century when the confluence of obesity epidemics and technological advances revived clinical interest. The 1956 rediscovery of the Pickwickian syndrome in patients with obesity, hypercapnia, and hypersomnolence – initially misattributed solely to "CO₂ poisoning" – set the stage for modern investigation [1] [3].

        Table 1: Key Milestones in Early OSA Conceptualization

        Time PeriodObservationClinical Significance
        1830s-1850sPeriodic breathing patterns during sleep documentedRecognition of sleep-disordered breathing as a physiological phenomenon
        1870sObstructed breathing with cyanosis during sleep describedDistinction between central vs. obstructive mechanisms
        1889"Pickwickian syndrome" term coined for obese, somnolent patientsSyndromic recognition of OSA clinical presentation
        1890Respiratory failure from "failure of chest/diaphragm movements"Identification of sleep-specific ventilatory control failure
        1956Pickwickian syndrome linked to daytime hypercapnia in obesityRenewed interest in OSA as a metabolic-respiratory disorder

        Paradigm Shifts in Pathophysiological Understanding

        The late 20th century witnessed transformative shifts in understanding OSA pathogenesis, moving from purely anatomical models to integrated biophysiological frameworks. Initial research emphasized static anatomical factors: micrognathia, retrognathia, enlarged soft tissues, and adipose deposition in the neck and tongue that physically compromised the upper airway [7] [9]. Obesity was recognized as a major amplifier of anatomical risk, with neck circumference (>43 cm in men, >37 cm in women) proving a stronger OSA predictor than body mass index alone [5] [7]. Imaging studies confirmed that increased tongue fat volume directly correlated with apnea severity [9].

        By the 1980s, researchers recognized that anatomy alone could not explain all clinical variability. The "balance of forces" paradigm emerged, conceptualizing airway patency as a dynamic interplay between collapsing forces (negative intraluminal pressure during inspiration) and dilating forces (upper airway muscle activity) [3] [9]. This revealed the critical role of neuromuscular compensation: during wakefulness, patients with anatomical predisposition maintain airway patency through augmented genioglossus activity, which diminishes at sleep onset, leading to collapse [3] [9]. This explained why many patients experienced airway obstruction exclusively during sleep despite having anatomical vulnerabilities present continuously.

        Four key endotypes were subsequently identified as drivers of airway instability:

        • Anatomic compromise (pharyngeal collapsibility)
        • Impaired neuromuscular compensation
        • High loop gain (overly sensitive ventilatory control feedback)
        • Low arousal threshold (premature awakening preventing respiratory recovery) [9]

        Loop gain – the sensitivity of the ventilatory control system – proved particularly pivotal. Patients with high loop gain exhibit exaggerated ventilatory responses to minor CO₂ fluctuations, creating oscillatory breathing patterns that trigger airway collapse. Hypercapnia stimulates airway dilation, while hypocapnia (from overventilation) reduces neuromuscular activity, increasing collapsibility [9]. Simultaneously, gender differences in pathophysiology were clarified: women demonstrate greater neuromuscular compensation during non-REM sleep and present more frequently with fatigue than sleepiness, contributing to historical underdiagnosis [5] [7].

        Table 2: OSA Endotypes and Their Pathophysiological Impact

        EndotypePrimary MechanismConsequenceTherapeutic Implications
        Anatomic compromiseStructural narrowing of upper airwayIncreased intrinsic collapsibilityPAP therapy, surgical expansion
        Impaired neuromuscular compensationReduced dilator muscle responsiveness during sleepFailure to counteract negative pharyngeal pressureHypoglossal nerve stimulation, pharmacotherapy
        High loop gainOverly sensitive ventilatory control systemBreathing instability with periodic oscillationsOxygen therapy, acetazolamide
        Low arousal thresholdPremature awakening to respiratory stimuliFailure to accumulate respiratory drive to open airwaySedatives (e.g., eszopiclone)

        Emergence of Polysomnography and Diagnostic Standardization

        The advent of polysomnography (PSG) revolutionized OSA diagnosis by objectively quantifying sleep-disordered breathing events. Early sleep studies in the 1960s adapted electroencephalography (EEG) to monitor sleep stages alongside respiratory parameters, enabling the correlation of apneas with sleep architecture disruption [1] [6]. Gastaut and colleagues' 1965 work was instrumental in using PSG to demonstrate recurrent obstructive apneas with associated oxygen desaturation and sleep fragmentation in Pickwickian patients [3] [7]. This established the causal link between airway obstruction, hypoxemia, and daytime symptoms.

        Standardization of respiratory event definitions became crucial for consistent diagnosis. Apnea was universally defined as ≥90% reduction in airflow for ≥10 seconds. Hypopnea definitions evolved through consensus:

        • Medicare criteria: ≥30% airflow reduction with ≥4% oxygen desaturation
        • Recommended AASM criteria: ≥30% airflow reduction with either ≥3% desaturation or EEG arousal [2]

        The apnea-hypopnea index (AHI) emerged as the primary metric for severity stratification:

        • Mild: AHI 5-14 events/hour
        • Moderate: AHI 15-29 events/hour
        • Severe: AHI ≥30 events/hour [7]

        PSG technology rapidly advanced from cumbersome in-hospital studies to portable home sleep apnea testing (HSAT), expanding diagnostic access. The American Academy of Sleep Medicine (AASM) established standards for HSAT, mandating monitoring of at least airflow, respiratory effort, and blood oxygenation to ensure diagnostic validity [2]. Crucially, the Wisconsin Sleep Cohort Study (1993) leveraged PSG to establish OSA prevalence in the general population: 24% of men and 9% of women had AHI ≥5, with symptomatic OSA syndrome affecting 4% of men and 2% of women [7]. This population-level data transformed OSA from a rare curiosity to a major public health concern.

        Table 3: Evolution of OSA Diagnostic Technologies

        EraDiagnostic ApproachKey ParametersClinical Impact
        Pre-1960sClinical observation onlyWitnessed apneas, snoring, daytime sleepinessSyndromic recognition without pathophysiological understanding
        1960s-1980sIn-lab polysomnography (PSG)EEG, ECG, oximetry, respiratory effortObjective quantification of apneas/hypopneas and associated hypoxia/arousals
        1990s-2000sStandardized scoring criteriaApnea-Hypopnea Index (AHI), oxygen desaturation indexUnified diagnostic thresholds and severity stratification
        2010s-PresentHome sleep apnea testing (HSAT)Portable monitoring of airflow, effort, oximetryIncreased accessibility; AASM criteria for HSAT validation
        Current InnovationsWearable technology, AI-driven analysisPattern recognition of respiratory events, automated scoringPhenotype identification, personalized diagnostics

        Properties

        CAS Number

        89705-21-5

        Product Name

        Apnea

        IUPAC Name

        (2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

        Molecular Formula

        C18H22N6O4

        Molecular Weight

        386.4 g/mol

        InChI

        InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1

        InChI Key

        XTPOZVLRZZIEBW-SCFUHWHPSA-N

        SMILES

        C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

        Solubility

        >58 [ug/mL] (The mean of the results at pH 7.4)

        Canonical SMILES

        C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

        Isomeric SMILES

        C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.